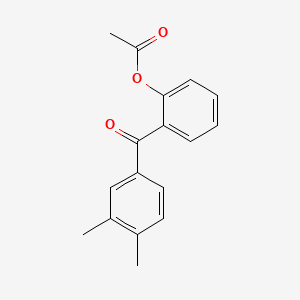

2-(3,4-Dimethylbenzoyl)phenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(10-12(11)2)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOTUJTWHYXQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641613 | |

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-12-4 | |

| Record name | 2-(3,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of 2 3,4 Dimethylbenzoyl Phenyl Acetate and Analogs

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of esters, a reaction that splits them into a carboxylic acid and an alcohol, is a fundamental process in organic chemistry. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org For aromatic esters like 2-(3,4-Dimethylbenzoyl)phenyl acetate (B1210297), the reaction pathways are influenced by the electronic and steric properties of the substituents on both the acyl and phenyl portions of the molecule.

The alkaline hydrolysis of esters, also known as saponification, is a bimolecular reaction that is first-order in both the ester and the hydroxide (B78521) ion. masterorganicchemistry.comrsc.org This process is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is unreactive toward further nucleophilic attack. masterorganicchemistry.comlibretexts.org

The accepted mechanism for alkaline hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. masterorganicchemistry.comepa.gov This process involves two main steps:

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. libretexts.orgbyjus.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the phenoxide as the leaving group. The resulting carboxylic acid then quickly transfers a proton to the phenoxide, yielding a stable carboxylate salt and a phenol (B47542). masterorganicchemistry.comwikipedia.org

The rate of this reaction is sensitive to the electronic environment of the carbonyl group. Electron-withdrawing substituents on either the benzoyl or the phenyl acetate portion of the molecule increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. stanford.edu Conversely, electron-donating groups, such as the two methyl groups in the 3,4-dimethylbenzoyl moiety of the title compound, would be expected to decrease the reaction rate compared to an unsubstituted benzoylphenyl acetate.

Kinetic data for the alkaline hydrolysis of various phenyl esters demonstrate these substituent effects. The Hammett relationship is often used to correlate the rate constants with substituent constants (σ), showing a positive reaction constant (ρ) value, which indicates that the reaction is favored by electron-withdrawing groups. researchgate.net For example, studies on substituted phenyl benzoates show a ρ value of approximately 2.44, confirming the sensitivity of the reaction to electronic effects. researchgate.net

Table 1: Relative Reactivity of Esters in Alkaline Hydrolysis

| Ester | Relative Rate | Influencing Factor |

|---|---|---|

| p-Nitrophenyl Acetate | High | Strong electron-withdrawing nitro group |

| Phenyl Acetate | Moderate | Reference compound |

| p-Cresyl Acetate | Low | Electron-donating methyl group |

| 2-(3,4-Dimethylbenzoyl)phenyl Acetate | Expected to be low | Electron-donating dimethyl groups on benzoyl ring |

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-controlled process. wikipedia.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org

The most common mechanism for the acid-catalyzed hydrolysis of esters like this compound is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.comyoutube.com This multi-step process can be outlined as follows:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, turning the alkoxy group into a good leaving group (an alcohol). libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the alcohol molecule and reforming the carbonyl group. libretexts.org

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product. chemguide.co.uk

Evidence supporting acyl-oxygen cleavage comes from isotopic labeling studies. When hydrolysis is performed with ¹⁸O-labeled water, the ¹⁸O isotope is incorporated into the resulting carboxylic acid, not the alcohol, confirming that the C-OR' bond is the one that breaks. ucoz.com The rate of AAC2 hydrolysis is influenced by steric hindrance around the carbonyl group. Bulky substituents, such as the ortho-benzoyl group in the title compound, can hinder the approach of the water nucleophile, thereby slowing the reaction rate.

Besides direct attack by hydroxide ions, ester hydrolysis can be catalyzed by other nucleophiles or by general bases.

Nucleophilic catalysis involves the direct attack of a nucleophile (e.g., imidazole (B134444) or pyridine) on the ester's carbonyl carbon, forming a reactive intermediate which is then hydrolyzed more rapidly than the original ester. acs.orgrsc.org Imidazole, for instance, is a particularly effective catalyst for the hydrolysis of phenyl acetates. acs.orgacs.org The reaction is first-order with respect to both the ester and imidazole, and the catalytic efficiency is dependent on the non-protonated form of the imidazole. acs.org The mechanism involves the formation of an acyl-imidazole intermediate, which is subsequently attacked by water to release the carboxylic acid and regenerate the imidazole catalyst.

General base catalysis occurs when a base facilitates the reaction by deprotonating the attacking nucleophile (typically water) as it attacks the ester carbonyl. rsc.orgacs.org This increases the nucleophilicity of water without the direct formation of a covalent intermediate between the catalyst and the substrate. acs.org For the hydrolysis of phenyl acetates, general base catalysis by species like phenoxides has been observed. rsc.org In some cases, a reaction can exhibit both nucleophilic and general base catalysis pathways simultaneously. rsc.org Intramolecular catalysis is also possible, where the nucleophile and/or general base are part of the ester molecule itself, leading to significantly enhanced reaction rates. rsc.org

The study of these catalytic mechanisms is crucial for understanding enzymatic reactions, as amino acid residues like histidine (containing an imidazole group) often function as nucleophilic or general base catalysts in the active sites of hydrolytic enzymes. acs.org

The rate of ester hydrolysis is highly dependent on the molecular structure, with both electronic and steric factors playing significant roles. epa.govnih.gov

Electronic Effects: As mentioned previously, the susceptibility of the carbonyl carbon to nucleophilic attack is governed by its electrophilicity.

Acyl Portion: Electron-withdrawing substituents on the benzoyl ring increase the hydrolysis rate by stabilizing the negatively charged transition state. Conversely, the electron-donating methyl groups in this compound decrease the partial positive charge on the carbonyl carbon, thus reducing the rate of hydrolysis compared to unsubstituted phenyl benzoate. researchgate.net

Phenol Portion (Leaving Group): The stability of the leaving group (the phenoxide ion) is also critical. Electron-withdrawing substituents on the phenyl acetate ring make the corresponding phenoxide a better, more stable leaving group, thereby accelerating hydrolysis. stanford.edu

Steric Effects: The spatial arrangement of atoms near the reaction center can hinder the approach of the nucleophile.

Ortho-Effect: Substituents in the ortho position to the ester group, such as the 2-(3,4-dimethylbenzoyl) group, can cause significant steric hindrance. cas.cz This bulkiness can shield the carbonyl carbon from attack by the hydroxide ion or water molecule, leading to a marked decrease in the hydrolysis rate compared to its meta- or para-substituted isomers. cas.cz Studies on ortho-substituted phenyl benzoates have shown that this "ortho-effect" is a complex combination of steric and electronic interactions that cannot be described by simple Hammett relationships. cas.cz

Acyl Migration and Rearrangement Processes

The Photo-Fries rearrangement is a photochemical reaction where a phenyl ester is converted into ortho- and para-hydroxy aryl ketones upon exposure to ultraviolet (UV) light, typically without a catalyst. sigmaaldrich.comwikipedia.org This reaction contrasts with the classic Fries rearrangement, which requires a Lewis acid catalyst and thermal conditions. wikipedia.orgorganic-chemistry.org

The accepted mechanism for the Photo-Fries rearrangement involves the formation of a radical pair within a "solvent cage". researchgate.netslideshare.net

Homolytic Cleavage: Upon absorption of UV radiation, the ester undergoes homolytic cleavage of the acyl-oxygen bond, generating an acyl radical and a phenoxy radical. These two radicals are initially trapped together by the surrounding solvent molecules. researchgate.net

In-Cage Recombination: While inside the solvent cage, the radicals can recombine. The acyl radical can attack the aromatic ring of the phenoxy radical at the ortho or para positions. slideshare.net

Aromatization: Subsequent tautomerization (aromatization) of the resulting intermediates yields the final ortho- and para-hydroxy ketone products. slideshare.net

Theoretical studies suggest the reaction proceeds through multiple excited electronic states, with a ππ* state initially absorbing the radiation, followed by energy transfer to a dissociative πσ* state, which leads to the bond cleavage. barbatti.org The quantum yield of the reaction is affected by substituents on the aromatic ring; electron-donating groups tend to increase the yield, while electron-accepting groups decrease it. researchgate.net For this compound, the presence of the ortho-benzoyl group would likely influence the regioselectivity of the rearrangement, potentially favoring migration to the para position due to steric hindrance at the other ortho position.

Table 2: Products of Photo-Fries Rearrangement of a Generic Phenyl Ester

| Reactant | Product Type | Position of Acyl Group |

|---|---|---|

| Phenyl Ester | ortho-Hydroxy Ketone | Ortho to hydroxyl |

| Phenyl Ester | para-Hydroxy Ketone | Para to hydroxyl |

| Phenyl Ester | Phenol | Byproduct from escaped radical |

Intramolecular Acyl Transfer Pathways in Aromatic Esters

Intramolecular acyl transfer in aromatic esters is a significant rearrangement reaction where an acyl group migrates from the ester oxygen to a position on the aromatic ring. The most prominent example of this transformation is the Fries rearrangement. acs.orgjptcp.comnih.gov This reaction converts a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. acs.orgmdpi.com

The mechanism of the Fries rearrangement has been the subject of extensive study, with evidence supporting both intermolecular and intramolecular pathways. acs.orgresearchgate.net In the widely accepted mechanism, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the formation of an acylium carbocation. jptcp.comacs.org This electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution. acs.orgjptcp.com

The reaction exhibits both ortho and para selectivity, and the preferred product can be influenced by reaction conditions. acs.org Lower reaction temperatures and polar solvents tend to favor the formation of the para product, whereas higher temperatures favor the ortho product. jptcp.commdpi.com The formation of the ortho product is often attributed to an intramolecular pathway where the acylium ion does not fully dissociate but migrates directly to the adjacent ring position. In contrast, the intermolecular pathway, where the acylium ion fully dissociates and then attacks a separate phenol molecule, can lead to both ortho and para products. researchgate.net

Studies involving crossover experiments, where two different aryl esters are rearranged together, have provided evidence for the intermolecular nature of the reaction under certain conditions, as mixed products are observed. acs.org However, other studies suggest that the intramolecular pathway is a significant contributor, particularly for the formation of the ortho-isomer. researchgate.net

Beyond the classic Lewis acid-catalyzed reaction, a photo-Fries rearrangement also exists. This variant proceeds through a radical mechanism, initiated by UV light, and can also yield ortho and para rearranged products. nih.govacs.org

Benzoylation Reaction Mechanisms

Benzoylation is a specific type of acylation reaction that introduces a benzoyl group onto a substrate. In the context of aromatic compounds, this is typically achieved through a Friedel-Crafts acylation reaction. cmu.eduacs.org This process is a cornerstone of organic synthesis for the formation of aryl ketones.

The Friedel-Crafts acylation of an aromatic ring, such as a phenol derivative, proceeds via an electrophilic aromatic substitution (EAS) mechanism. cmu.eduquora.com The reaction involves two primary steps. rdd.edu.iq

Generation of the Electrophile : The first step is the formation of a highly reactive electrophile, the acylium ion (RCO⁺). acs.orgresearchgate.net When using a benzoyl halide (e.g., benzoyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the Lewis acid coordinates to the halogen atom of the acyl chloride. cmu.eduacs.org This coordination weakens the carbon-halogen bond, facilitating its cleavage to form the resonance-stabilized acylium ion and a complex anion (e.g., AlCl₄⁻). acs.orgresearchgate.net The acylium ion is a potent electrophile due to the positive charge on the carbonyl carbon, which is stabilized by a resonance structure involving a triple bond between the carbon and oxygen atoms. acs.org

Nucleophilic Attack and Rearomatization : The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. rdd.edu.iq This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. rdd.edu.iq In the final step, a base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. nih.govcmu.edu This deprotonation restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the Lewis acid catalyst. nih.gov

Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not typically undergo rearrangement, which allows for the clean introduction of the acyl group without isomeric byproducts resulting from carbocation shifts. researchgate.net

Both Lewis acids and Brønsted acids play crucial roles in catalyzing benzoylation reactions, primarily by activating the acylating agent.

Lewis Acids: Lewis acids, such as AlCl₃, FeCl₃, and ZnCl₂, are the traditional and most common catalysts for Friedel-Crafts acylation. nih.govlibretexts.org Their primary function is to generate the highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). acs.org The Lewis acid coordinates with the carbonyl oxygen or, more commonly, the halogen of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the leaving group to form the acylium ion. nih.govcmu.edu

In reactions involving phenols, the Lewis acid can also coordinate with the lone pair of electrons on the phenolic oxygen. This interaction can deactivate the ring towards electrophilic attack. researchgate.net Consequently, stoichiometric or even excess amounts of the Lewis acid catalyst are often required because the catalyst complexes with both the acylating agent and the product ketone, rendering it inactive. nih.gov

Brønsted Acids: Strong Brønsted acids and superacids, such as trifluoromethanesulfonic acid (triflic acid, TfOH) and solid acid catalysts like zeolites, have emerged as effective catalysts for acylation reactions. acs.orgacs.org In certain cases, particularly with activated aromatic rings like phenols, Brønsted acids can be more efficient than Lewis acids. nih.govacs.org

The mechanism of Brønsted acid catalysis involves the protonation of the acylating agent, such as a carboxylic acid or anhydride. researchgate.net For example, when using benzoic acid as the acylating agent, the Brønsted acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This protonated species can then be attacked by the aromatic ring. acs.org Solid acid catalysts like H-beta zeolites have shown high conversion rates for the benzoylation of phenol with benzoic acid, offering a reusable and often more environmentally benign alternative to homogeneous Lewis acids. acs.org Triflic acid is a particularly powerful catalyst that can promote C-acylation even with deactivated aromatic substrates. acs.org

The choice between Lewis and Brønsted acid catalysis can influence the selectivity of the reaction. For phenols, which can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group), the reaction conditions and catalyst type are critical. O-acylation can be promoted by acid catalysis through the protonation of the acylating agent, which increases its electrophilicity. researchgate.net

Kinetic Studies of Esterification Reactions

The esterification of phenols and their analogs is a reversible reaction typically catalyzed by strong acids. Kinetic studies are essential for understanding the reaction rates, determining the rate-determining steps, and optimizing reaction conditions. rdd.edu.iq The reaction rate is influenced by several factors, including temperature, reactant concentrations, and catalyst loading. jptcp.com

For acid-catalyzed esterification, the generally accepted mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, the phenol). rdd.edu.iq A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Kinetic studies on the esterification of phenols with cyclic anhydrides have shown that the reaction can involve a rate-determining nucleophilic attack of the phenol on the anhydride. acs.orgnih.gov The rate of this reaction is dependent on the nucleophilicity of the phenol, which is influenced by the electronic nature of its substituents. acs.org

The following tables present representative kinetic data from studies on esterification reactions involving aromatic and other alcohols, illustrating the influence of various parameters on reaction rates.

| Substituent (Z) on Phenol | pKa of Phenol | k (M⁻¹s⁻¹) |

|---|---|---|

| p-CH₃ | 10.20 | 4.90 x 10³ |

| m-CH₃ | 10.08 | 3.63 x 10³ |

| H | 9.98 | 2.50 x 10³ |

| p-Cl | 9.42 | 1.02 x 10³ |

| m-Cl | 9.12 | 6.26 x 10² |

| m-CN | 8.60 | 1.97 x 10² |

| Temperature (°C) | Ethanol/Acetic Acid Molar Ratio | Forward Rate Constant, k₁ (L/mol·min) |

|---|---|---|

| 50 | 10:1 | 0.0812 |

| 60 | 10:1 | 0.1050 |

| 50 | 30:1 | 0.2540 |

| 60 | 30:1 | 0.3740 |

Kinetic models such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) and Eley-Rideal (ER) models are often used for heterogeneous catalytic systems, like those using ion-exchange resins. mdpi.com These models account for the adsorption of reactants onto the catalyst surface. Studies have shown the LHHW model can accurately describe the kinetics of certain esterification reactions, indicating that the surface reaction between adsorbed species is the rate-controlling step. The apparent activation energy (Ea) for the esterification of acetic acid with 1-methoxy-2-propanol (B31579) over an Amberlyst-35 catalyst was determined to be 62.0 ± 0.2 kJ/mol using the LHHW model. mdpi.com

Theoretical and Computational Investigations of 2 3,4 Dimethylbenzoyl Phenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energies of different molecular geometries, which are crucial for understanding stability and reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large organic molecules due to its favorable balance of computational cost and accuracy. acs.orgrsc.org For aromatic esters like 2-(3,4-Dimethylbenzoyl)phenyl acetate (B1210297), DFT can elucidate a range of properties. Standard hybrid functionals, such as B3LYP, are often employed to optimize the molecular geometry and calculate electronic properties. nih.govresearchgate.netsemanticscholar.org

DFT studies are particularly valuable for understanding non-covalent interactions, such as those governing aromatic stacking, which are critical in condensed phases. acs.org However, standard DFT functionals often fail to adequately describe London dispersion forces, which are a significant component of these interactions. acs.org Therefore, dispersion-corrected DFT methods (e.g., DFT-D) are essential for accurately modeling the behavior of aromatic systems. acs.org

Key parameters that can be calculated for 2-(3,4-Dimethylbenzoyl)phenyl acetate using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the lowest energy conformation.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which indicate regions susceptible to electrophilic or nucleophilic attack. nih.gov

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 Debye | Measure of molecular polarity |

Ab initio (from first principles) methods, while often more computationally demanding than DFT, can provide highly accurate energy profiles for chemical reactions. These methods are instrumental in analyzing reaction pathways, identifying transition states, and calculating activation energy barriers. researchgate.net

For this compound, a key reaction is ester hydrolysis, which can be catalyzed by acid or base. numberanalytics.comchemistrysteps.com Computational studies can model the step-by-step mechanism of this reaction. For instance, in base-catalyzed hydrolysis, the reaction proceeds via a two-step pathway involving the formation of a tetrahedral intermediate. researchgate.netacs.org

Ab initio calculations can map the potential energy surface of the reaction, revealing:

Reactant and Product Structures: Optimized geometries of the starting ester and the final carboxylate and alcohol products.

Transition State (TS) Geometry: The specific molecular arrangement at the peak of the energy barrier between reactants and intermediates, or intermediates and products.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate. researchgate.net

Solvent effects are critical in such reactions. Hybrid approaches, which combine high-level quantum mechanical calculations for the reacting species with a continuum model for the bulk solvent, can provide a more realistic picture of the reaction in solution. researchgate.net Explicit solvent molecules can also be included in the calculation to model specific hydrogen-bonding interactions that may stabilize the transition state. researchgate.netacs.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule, revealing its flexibility and interactions with its environment. acs.orgrsc.org

Aromatic esters are structurally flexible molecules due to the relatively low energy barrier for rotation around the C-O-C single bonds of the ester group. wikipedia.org The conformation of the ester linkage is typically described by the dihedral angle around the acyl C-O bond. Most acyclic esters preferentially adopt a Z (or s-cis) conformation, where the carbonyl oxygen and the alkoxy R' group are on the same side, due to favorable electronic interactions and reduced steric hindrance. wikipedia.orgresearchgate.net

Rotation around the bond connecting the benzoyl group to the phenyl ring.

Rotation around the C-O bonds of the acetate group.

Rotation of the methyl groups on the dimethylphenyl ring.

MD simulations can map the potential energy as a function of these dihedral angles, allowing for the calculation of rotational energy barriers. nih.gov These barriers determine the rate of interconversion between different conformers at a given temperature. Steric hindrance between adjacent groups, such as the ortho-substituents on the phenyl rings, can significantly increase these barriers. nih.govlibretexts.org

| Rotatable Bond | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| Ar-C(O) | Rotation of the benzoyl group | 4-6 |

| (O)C-O(Ar) | Rotation around the ester C-O bond | 10-13 |

| O-Ar | Rotation of the entire acetate group | 2-4 |

The physical properties and behavior of this compound in a condensed phase are governed by intermolecular forces. libretexts.orgmasterorganicchemistry.com The primary forces at play are:

Van der Waals Dispersion Forces: These are present between all molecules and are particularly significant for the large, polarizable aromatic rings. libretexts.org Efficient stacking of the flat aromatic surfaces can maximize these interactions. libretexts.org

Dipole-Dipole Interactions: The ester and ketone carbonyl groups create a significant molecular dipole, leading to electrostatic attractions between molecules. masterorganicchemistry.com

MD simulations are exceptionally well-suited for studying these interactions. By simulating a collection of molecules (a "simulation box"), one can observe how they arrange themselves and interact with each other or with solvent molecules. acs.org The choice of solvent can dramatically influence the conformation and aggregation of aromatic esters. numberanalytics.comacs.org In polar solvents, solvent-solute interactions may dominate, while in non-polar solvents, solute-solute interactions, such as π-stacking of the aromatic rings, may become more favorable. uj.ac.zasaskoer.ca The simulation can quantify these interactions and predict properties like the heat of vaporization or solubility.

Structure-Reactivity Relationship Predictions

Predicting how changes in molecular structure affect chemical reactivity is a central goal of computational chemistry. For this compound, the substituents on the aromatic rings—the two methyl groups and the acetate group—are expected to influence its reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate structural or electronic descriptors with experimentally observed reaction rates. bg.ac.rschemrxiv.org These descriptors, often calculated using quantum chemical methods, can quantify the electronic and steric effects of substituents. youtube.com

For electrophilic aromatic substitution on the phenyl rings of this compound, the reactivity and regioselectivity are governed by the activating/deactivating and directing effects of the existing substituents.

Dimethylphenyl Ring: The two methyl groups are electron-donating and ortho-, para-directing.

Phenyl Acetate Ring: The benzoyl group is electron-withdrawing and meta-directing. The acetate group is electron-donating but its effect is modulated by the ortho benzoyl group.

Conceptual DFT provides reactivity indices, such as Fukui functions, which can predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule based on changes in electron density. nih.govmdpi.com By calculating these indices for this compound, one can generate a detailed map of its local reactivity, predicting the outcome of various chemical transformations. mdpi.com For example, analysis of the Fukui function f⁻(r) would highlight the atoms most susceptible to attack by an electrophile.

Molecular Electrostatic Potential Analysis for Aromatic Reactivity

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. This analysis is crucial for understanding how a molecule will interact with other species, particularly in the context of aromatic reactivity.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. Green areas represent neutral potential. nih.gov

For a hypothetical analysis of this compound, one would expect the oxygen atoms of the carbonyl and ester groups to be centers of high electron density (red/yellow), making them prone to interactions with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydrogen atoms, particularly those on the methyl groups and aromatic rings, would likely show positive potential (blue), indicating their susceptibility to nucleophilic interactions.

Illustrative MEP Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (Benzoyl) | Highly Negative | Site for electrophilic attack |

| Carbonyl Oxygen (Acetate) | Highly Negative | Site for electrophilic attack |

| Aromatic Rings (π-system) | Negative | Susceptible to electrophilic aromatic substitution |

| Hydrogen Atoms | Positive | Potential sites for nucleophilic interaction |

Atomic Charges (e.g., Hirshfeld Population Analysis) as Reactivity Descriptors

Atoms with a more negative partial charge are considered more nucleophilic, while those with a more positive partial charge are more electrophilic. By examining the Hirshfeld charges on the atoms of this compound, one could predict the most likely sites for chemical reactions.

For instance, in a hypothetical Hirshfeld analysis, the carbonyl carbon atoms would be expected to carry a significant positive charge, making them electrophilic centers. The oxygen atoms would, in turn, have a negative charge, confirming their nucleophilic character. The distribution of charges on the aromatic rings could reveal the directing effects of the benzoyl and acetate substituents in electrophilic substitution reactions.

Illustrative Hirshfeld Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Hirshfeld Charge (e) | Predicted Reactivity |

| Carbonyl Carbon (Benzoyl) | +0.45 | Electrophilic |

| Carbonyl Oxygen (Benzoyl) | -0.38 | Nucleophilic |

| Carbonyl Carbon (Acetate) | +0.52 | Electrophilic |

| Carbonyl Oxygen (Acetate) | -0.41 | Nucleophilic |

| Phenyl Ring Carbons | Variable (-0.05 to +0.10) | Dependent on position |

| Dimethyl-substituted Ring Carbons | Variable (-0.08 to +0.05) | Dependent on position |

Potential Energy Surface Mapping of Reaction Mechanisms

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.org Mapping the PES for a chemical reaction allows for the detailed investigation of the reaction mechanism, including the identification of reactants, products, transition states, and intermediates. libretexts.orgnih.gov

For a reaction involving this compound, such as its hydrolysis, a PES map would elucidate the energy changes that occur as the reactant molecules approach and their bonds are broken and formed. The lowest energy path on the PES represents the most probable reaction pathway. nih.gov The highest point along this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy of the reaction.

By computationally mapping the PES, researchers can gain insights into the feasibility of a proposed reaction mechanism and predict the reaction kinetics. For complex reactions, the PES can reveal the presence of intermediates and alternative reaction pathways. nih.gov

Computational Verification of Experimental Observations

Computational chemistry plays a vital role in validating and explaining experimental findings. Theoretical calculations can be used to predict various molecular properties that can then be compared with experimental data. For example, spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimentally obtained spectra to confirm the structure of a synthesized compound like this compound.

Furthermore, computational methods can be employed to investigate reaction outcomes. If a particular reaction involving this compound yields unexpected products, computational modeling of the reaction mechanism via PES mapping can help to rationalize the observed results. By comparing the activation energies for different possible reaction pathways, the most favorable pathway leading to the observed products can be identified.

In cases where experimental data is difficult or impossible to obtain, computational chemistry can provide valuable predictions. For instance, the stability of different conformers of this compound could be assessed computationally to predict the most stable three-dimensional structure of the molecule.

Spectroscopic Data for this compound Remains Elusive in Public Domain

The inquiry sought to detail the structural and electronic properties of this specific molecule through an exhaustive breakdown of various spectroscopic methods. This would typically involve the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra to elucidate the molecule's structural framework and chemical environment of its atoms. Two-dimensional NMR techniques, such as COSY and HMBC, would further map out the connectivity between atoms.

Infrared (IR) spectroscopy would be employed to identify the characteristic functional groups present in this compound, such as the carbonyl groups of the ester and ketone, and the aromatic rings. Mass spectrometry (MS) would provide the precise molecular weight and offer insights into the compound's fragmentation patterns under ionization, aiding in its structural confirmation. Finally, Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule, particularly those associated with its conjugated aromatic systems.

While general principles and expected spectral characteristics for the functional groups within this compound can be predicted based on known spectroscopic data of related compounds like phenyl acetate, specific experimental data including chemical shifts (ppm), coupling constants (Hz), vibrational frequencies (cm⁻¹), mass-to-charge ratios (m/z), and absorption maxima (λmax) for the target molecule are not available.

Without access to dedicated research articles or spectral database entries for this compound, the generation of data tables and a detailed discussion of its unique spectroscopic characterization remains speculative. The scientific community relies on published, peer-reviewed data to ensure accuracy and reliability, and such information for this particular compound has not been located.

Advanced Spectroscopic Characterization Techniques in Research on 2 3,4 Dimethylbenzoyl Phenyl Acetate

In Situ Reaction Monitoring using Spectroscopy (e.g., ReactIR)

In situ reaction monitoring has become an indispensable tool in modern chemical synthesis, providing real-time insights into reaction kinetics, mechanisms, and endpoint determination without the need for sample extraction. Among the various spectroscopic techniques employed for this purpose, ReactIR, which utilizes Fourier-transform infrared (FTIR) spectroscopy, is particularly powerful for tracking changes in the concentrations of reactants, intermediates, and products throughout the course of a chemical transformation. This is achieved by inserting a probe directly into the reaction vessel, which continuously records the infrared spectrum of the reaction mixture.

In such a synthesis, ReactIR spectroscopy would be adept at monitoring the reaction progress by tracking the disappearance of the reactant functional groups and the appearance of the product functional groups. Specifically, the broad O-H stretching band of the starting phenolic compound, typically observed in the region of 3200-3600 cm⁻¹, would be expected to decrease in intensity as the reaction proceeds. Concurrently, the appearance and increase in intensity of the ester carbonyl (C=O) stretching band of the 2-(3,4-Dimethylbenzoyl)phenyl acetate (B1210297) product would be observed, typically in the range of 1735-1750 cm⁻¹. The carbonyl stretching frequency of the benzophenone (B1666685) moiety, which is also present in both the reactant and the product, would likely remain relatively constant and could serve as an internal reference.

By plotting the absorbance of these characteristic infrared bands against time, a reaction profile can be generated. This profile provides valuable data on the reaction rate, the presence of any induction period, and the point at which the reaction reaches completion, thus preventing the formation of impurities due to unnecessarily long reaction times or excessive heating.

The data obtained from in situ monitoring can be presented in tables that correlate reaction time with the spectral data of key components. Below is an illustrative example of how such data might be organized for the hypothetical synthesis of 2-(3,4-Dimethylbenzoyl)phenyl acetate.

Interactive Data Table: Illustrative ReactIR Monitoring of this compound Synthesis

| Reaction Time (minutes) | Phenolic O-H Absorbance (at ~3400 cm⁻¹) | Ester C=O Absorbance (at ~1740 cm⁻¹) |

| 0 | 0.85 | 0.02 |

| 15 | 0.63 | 0.24 |

| 30 | 0.41 | 0.46 |

| 60 | 0.15 | 0.72 |

| 90 | 0.05 | 0.82 |

| 120 | <0.01 | 0.86 |

| 150 | <0.01 | 0.86 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from in situ reaction monitoring. The exact wavenumbers and absorbance values would be dependent on the specific reaction conditions.

This real-time data allows for precise control over the reaction, ensuring optimal yield and purity of the final product, this compound.

Applications and Role of 2 3,4 Dimethylbenzoyl Phenyl Acetate in Advanced Organic Synthesis Methodologies

An Essential Intermediate in the Synthesis of Complex Molecules

The strategic placement of a benzoyl group and an acetate (B1210297) ester on a phenyl ring provides 2-(3,4-Dimethylbenzoyl)phenyl acetate with multiple reactive sites. This functionality allows it to serve as a crucial intermediate in the assembly of intricate molecular structures.

A Precursor for Diverse Heterocyclic Scaffolds

The chemical architecture of this compound makes it a promising precursor for the synthesis of a variety of heterocyclic compounds. The ketone and ester functional groups can participate in a range of cyclization and condensation reactions to form rings containing heteroatoms such as nitrogen, oxygen, and sulfur. While specific, direct applications in the synthesis of heterocycles like quinoxalines, benzofurans, and indoles are still emerging in readily available literature, the inherent reactivity of its functional groups suggests its potential in established synthetic routes. For instance, the benzoyl moiety can react with 1,2-diamines to form quinoxaline (B1680401) derivatives, a class of compounds with significant biological and pharmaceutical activities. Similarly, intramolecular cyclization strategies could potentially lead to the formation of benzofuran (B130515) and indole (B1671886) cores, which are prevalent in many natural products and medicinal agents.

A Building Block for the Construction of Polyaryl Systems

The aromatic rings present in this compound position it as a valuable building block for the synthesis of polyaryl systems. These extended aromatic structures are of great interest due to their unique electronic and photophysical properties, finding applications in organic electronics and materials science. Methodologies such as cross-coupling reactions can be envisioned where the aryl rings of the molecule are further functionalized and linked to other aromatic units, leading to the formation of complex polycyclic aromatic hydrocarbons (PAHs) and other polyaryl structures.

A Potential Derivatization Agent for Analytical Applications

In the field of analytical chemistry, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance the detectability and chromatographic behavior of analytes. While specific studies detailing the use of this compound for this purpose are not yet widespread, its reactive benzoyl group could potentially be used to "tag" molecules of interest. By reacting with specific functional groups on an analyte, it could introduce a chromophore or a readily ionizable group, thereby improving its response in a mass spectrometer. This would be particularly useful for the analysis of compounds that lack such properties in their native form.

A Structural Scaffold for the Development of Novel Synthetic Reagents and Catalysts

The unique electronic and steric properties of this compound lend themselves to its use as a foundational structure for the design of new synthetic reagents and catalysts. The dimethylbenzoylphenyl moiety can be modified to incorporate catalytically active centers or directing groups. For example, the synthesis of ligands for transition metal catalysis could be explored, where the specific substitution pattern on the aromatic rings could influence the selectivity and efficiency of catalytic transformations. The development of organocatalysts based on this scaffold is another promising avenue of research.

Exploration of Applications in Material Science

The inherent properties of this compound, such as its aromatic nature and potential for functionalization, make it an interesting candidate for exploration in material science.

As a monomer, it could potentially be polymerized through reactions involving its functional groups or aromatic rings to create novel polymers with tailored thermal, mechanical, and electronic properties. The rigid benzophenone-like core could impart desirable characteristics such as high thermal stability and specific optical properties to the resulting polymer.

Furthermore, its use as an additive in existing polymer formulations could be investigated. It might function as a plasticizer, a stabilizer, or a performance-enhancing agent, depending on its interaction with the host polymer matrix. The exploration of this compound in these material science applications is an active area of research with the potential for significant discoveries.

Future Research Directions for 2 3,4 Dimethylbenzoyl Phenyl Acetate

Development of Novel and Green Synthetic Pathways

The future of chemical synthesis lies in the development of efficient, environmentally benign, and economically viable methods. For 2-(3,4-Dimethylbenzoyl)phenyl acetate (B1210297), research could focus on moving beyond traditional synthetic routes, which might involve multi-step processes with significant waste generation.

| Potential Green Synthesis Strategy | Key Advantages |

| Catalytic C-H Activation/Acylation | Reduces pre-functionalization steps, atom economy. |

| One-Pot Synthesis | Minimizes purification steps, reduces solvent waste. |

| Microwave-Assisted Synthesis | Accelerates reaction rates, improves energy efficiency. |

| Use of Bio-based Solvents | Reduces reliance on petroleum-based solvents. |

In-depth Mechanistic Investigations with Advanced Computational Tools

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational tools, such as Density Functional Theory (DFT), can provide deep insights into the electronic and steric factors that govern the formation of 2-(3,4-Dimethylbenzoyl)phenyl acetate.

Future research should employ these computational methods to model potential reaction pathways, identify transition states, and calculate activation energies. This would allow for a rational, data-driven approach to catalyst design and the selection of optimal reaction conditions. Such in-silico studies can predict the feasibility of novel synthetic routes before they are attempted in the laboratory, saving time and resources.

Exploration of Stereoselective and Enantioselective Syntheses

While this compound itself is achiral, the introduction of chiral centers into its structure could open up new avenues for its application, particularly in medicinal chemistry and materials science. Future research could focus on the development of stereoselective and enantioselective synthetic methods to produce chiral derivatives of this compound.

This would involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during the synthesis. The development of such methods would be a significant synthetic challenge but could lead to the discovery of novel compounds with unique biological activities or material properties.

Integration into Flow Chemistry and Automation for Scalable Production

For any compound with potential industrial applications, the ability to produce it on a large scale is essential. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for scalable production, including improved heat and mass transfer, enhanced safety, and greater consistency.

Future research should focus on adapting and optimizing the synthesis of this compound for a flow chemistry setup. This would involve the development of robust and reusable catalysts that can be packed into a column or reactor. The integration of automated systems for reaction monitoring and control would further enhance the efficiency and reliability of the production process.

Expanding Applications in Specialized Organic Transformations

The functional groups present in this compound—a ketone and an ester—make it a potentially versatile building block in organic synthesis. Future research should explore its utility in a variety of specialized organic transformations.

For instance, the ketone group could be a handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Wittig reactions. The ester group could be hydrolyzed to a phenol (B47542), which could then be used in a range of other transformations, including etherification or the synthesis of more complex heterocyclic structures. Investigating its potential as a precursor for the synthesis of novel polymers or functional materials is another promising area of research.

| Potential Transformation | Resulting Functional Group/Structure |

| Wittig Reaction on Ketone | Alkene |

| Aldol Condensation | β-Hydroxy Ketone |

| Ester Hydrolysis | Phenol |

| Baeyer-Villiger Oxidation | Ester |

Q & A

Synthesis and Optimization

Basic : What are the common synthetic routes for preparing 2-(3,4-Dimethylbenzoyl)phenyl acetate, and what critical parameters influence yield? Answer : The compound is synthesized via esterification of 3,4-dimethylbenzoylphenol with acetic anhydride under acidic catalysis (e.g., concentrated sulfuric acid). Key parameters include reaction temperature (reflux conditions), catalyst concentration, and reaction duration. Post-synthesis steps involve quenching in ice water, filtration, and recrystallization from ethanol to enhance purity. Yield optimization requires precise stoichiometric control of reactants and inert atmosphere to prevent oxidation .

Advanced : How can researchers optimize synthetic protocols to minimize side-product formation during esterification? Answer : Optimize by adjusting reactant ratios (e.g., acetic anhydride excess), dropwise addition of reagents, and real-time monitoring via TLC or in-situ IR spectroscopy. Advanced purification techniques (e.g., column chromatography with silica gel, gradient elution) reduce impurities. Kinetic studies under varying temperatures and catalyst loads identify rate-limiting steps .

Structural Characterization

Basic : Which spectroscopic methods confirm the structure of this compound? Answer : Essential methods include:

- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ ~2.3 ppm) and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy : Ester C=O (∼1740 cm⁻¹) and ketone (∼1680 cm⁻¹) stretches.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns.

X-ray crystallography provides definitive confirmation if single crystals are obtained .

Advanced : How can crystallographic disorder in this compound be resolved using SHELXL? Answer : In SHELXL, split disordered regions into discrete sites with occupancy refinement. Apply constraints (SIMU, DELU) to stabilize thermal parameters. For twinned crystals, use TWIN/BASF commands. Validate with PLATON to check for missed symmetry. High-resolution data (≤1 Å) and iterative rebuilding improve accuracy .

Analytical Method Development

Basic : What chromatographic techniques are suitable for purity analysis? Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) quantifies purity. GC-MS with derivatization (e.g., silylation) detects volatile impurities .

Advanced : How can LC-MS/MS distinguish isobaric impurities in this compound? Answer : Use high-resolution MS (HRMS) with exact mass (<5 ppm error) and MS/MS fragmentation to differentiate isomers. Optimize collision energy to generate diagnostic ions (e.g., loss of acetate group at m/z 43) .

Mechanistic and Reactivity Studies

Basic : What role does this compound play in cross-coupling reactions? Answer : It may act as an aryl precursor in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) and bases (K₂CO₃) are typical. Solvent systems (toluene/ethanol) influence reaction efficiency .

Advanced : How does steric hindrance from the 3,4-dimethyl groups affect reaction kinetics? Answer : Steric effects slow transmetallation steps in Pd-catalyzed reactions. Computational studies (DFT) model transition states to predict regioselectivity. Bulky ligands (e.g., SPhos) mitigate steric hindrance .

Stability and Degradation

Basic : What storage conditions ensure long-term stability? Answer : Store in airtight, light-resistant containers under nitrogen at 2–8°C. Regular HPLC monitoring detects hydrolysis of the ester group .

Advanced : How to design forced degradation studies for identifying breakdown products? Answer : Expose to heat (60°C), humidity (75% RH), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Characterize degradation products via LC-QTOF-MS and NMR .

Data Contradictions and Reproducibility

Basic : How to address discrepancies in reported melting points or spectral data? Answer : Reproduce experiments using original protocols. Validate purity via elemental analysis. Cross-check with DSC for melting point accuracy .

Advanced : What meta-analysis approaches resolve conflicting reactivity data? Answer : Perform systematic reviews of reaction conditions (solvent, catalyst loading). Use multivariate analysis to identify confounding variables. Collaborative inter-laboratory studies standardize protocols .

Biological Activity Profiling

Basic : What assays are used for initial bioactivity screening? Answer : Enzyme inhibition assays (e.g., COX-2), antimicrobial disk diffusion, and cytotoxicity tests (MTT assay on cell lines). Dose-response curves (IC₅₀) quantify potency .

Advanced : How to design SAR studies for derivatives of this compound? Answer : Synthesize analogs with modified substituents (e.g., halogenation, methoxy groups). Test activity across biological targets and correlate with computational docking (AutoDock Vina) to identify pharmacophores .

Computational Modeling

Advanced : Which DFT parameters predict the electronic properties of this compound? Answer : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Solvent effects (PCM model) improve accuracy for reactivity predictions .

Green Chemistry Approaches

Advanced : Can solvent-free or microwave-assisted synthesis reduce environmental impact? Answer : Microwave irradiation reduces reaction time (10–15 minutes vs. 4 hours) and energy use. Solvent-free conditions with grinding (mechanochemistry) minimize waste .

Regulatory and Safety Considerations

Basic : What safety protocols are essential during synthesis? Answer : Use fume hoods for handling acetic anhydride and sulfuric acid. PPE (gloves, goggles) and spill kits are mandatory. Monitor air quality for volatile organic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.